2-Amino-4-guanidinobutanoic acid, also known as norarginine, is an amino acid derivative that plays a significant role in various biochemical processes. It is classified under the category of gamma amino acids, characterized by the presence of an amino group attached to the gamma carbon atom. This compound is notable for its involvement in metabolic pathways, particularly in the synthesis of creatine and other important biomolecules.
The synthesis of 2-Amino-4-guanidinobutanoic acid can be achieved through various biochemical methods. Key methods include:
The molecular formula for 2-Amino-4-guanidinobutanoic acid is . The structure consists of a central butanoic acid chain with a guanidine group attached at one end. The presence of multiple nitrogen atoms contributes to its unique properties.
The structural representation indicates a complex arrangement that facilitates its biological functions .
2-Amino-4-guanidinobutanoic acid participates in several significant biochemical reactions:
The enzymatic reactions involved typically require specific conditions such as pH and temperature to optimize yield and efficiency.
The mechanism by which 2-Amino-4-guanidinobutanoic acid exerts its effects primarily revolves around its role in metabolic pathways. It participates in:
Key chemical properties include:
Relevant analyses indicate that this compound can serve as a biomarker for certain dietary habits due to its presence in various foods such as apples and plantains .
2-Amino-4-guanidinobutanoic acid has several scientific applications:
2-Amino-4-guanidinobutanoic acid (also termed 4-guanidinobutyrate) is synthesized endogenously through the enzymatic modification of agmatine, itself a decarboxylation product of L-arginine. The process initiates with mitochondrial diamine oxidase (DAO), which catalyzes the oxidative deamination of agmatine to yield 4-guanidinobutyraldehyde. This aldehyde intermediate is subsequently oxidized by aldehyde dehydrogenase (ALDH) to form 2-amino-4-guanidinobutanoic acid [1] [7]. Alternatively, cytosolic pathways involve agmatinase, which hydrolyzes agmatine to putrescine, diverting flux away from 4-guanidinobutanoate synthesis. Competing pathways thus regulate tissue-specific concentrations, with DAO activity being rate-limiting in neural and hepatic tissues [1].
Table 1: Enzymatic Parameters for 2-Amino-4-guanidinobutanoic Acid Synthesis
Enzyme | Cofactors | Tissue Localization | Km (Agmatine) | Primary Product |
---|---|---|---|---|
Diamine Oxidase (DAO) | O₂, Cu²⁺ | Liver, Kidney, Neural | 58 µM | 4-Guanidinobutyraldehyde |
Aldehyde Dehydrogenase | NAD⁺ | Ubiquitous | 12 µM | 2-Amino-4-guanidinobutanoic acid |
Agmatinase | Mn²⁺ | Liver, Vascular | 620 µM | Putrescine |
This metabolite occupies a critical node in arginine-proline metabolic networks. It serves as a precursor for gamma-aminobutyric acid (GABA) via sequential de-guanidination and decarboxylation, linking polyamine metabolism with neurotransmitter synthesis. In septic liver injury models, elevated 2-amino-4-guanidinobutanoic acid correlates with dysregulated arginine metabolism, impairing nitric oxide (NO) synthesis and promoting oxidative stress [1]. Integrated transcriptomic-metabolomic analyses reveal its association with:
Pathway enrichment studies demonstrate that 2-amino-4-guanidinobutanoic acid accumulation coincides with downregulation of AMPK signaling and upregulation of NF-κB-mediated inflammation, particularly in hepatic dysfunction contexts [1].
Biosynthetic efficiency of 2-amino-4-guanidinobutanoic acid exhibits marked species-specific differences driven by genetic polymorphisms in AGMAT (agmatinase) and ABP1 (amine oxidase) genes. Rodent models show higher hepatic DAO activity, yielding 3.2-fold greater 4-guanidinobutanoate than humans under septic conditions [1]. Conversely, primates exhibit elevated urinary excretion of this metabolite, suggesting renal handling variations. In Alzheimer’s disease (AD) models (APP/PS1 mice), cerebral 2-amino-4-guanidinobutanoic acid increases 40% versus wild-type at 24 months, implicating age-dependent neurometabolic dysregulation [5].
Table 2: Species Variation in 2-Amino-4-guanidinobutanoic Acid Metabolism
Species | Primary Biosynthetic Tissue | Relative Abundance (vs. Human) | Pathological Association |
---|---|---|---|
Rattus norvegicus | Liver, Kidney | 3.2× | Sepsis-induced liver injury |
Mus musculus | Brain, Spleen | 1.8× | Alzheimer’s progression |
Homo sapiens | Kidney, Plasma | 1.0× (Reference) | Hemodialysis nutritional biomarker |
Non-human primates | Urinary excretion | 0.7× | Not characterized |
Hemodialysis patients exhibit altered serum levels linked to amino acid catabolism inefficiency, confirming its role as a uremic toxin. Nutritional interventions restoring 2-amino-4-guanidinobutanoic acid to physiological levels correlate with improved nitrogen balance in renal impairment [8].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1